

SR1555 Hydrochloride: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B610962

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Abstract

SR1555 hydrochloride is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (ROR γ). As a key regulator of T helper 17 (Th17) cell differentiation and function, ROR γ is a significant therapeutic target for a range of autoimmune and inflammatory diseases. **SR1555 hydrochloride** offers a valuable tool for in vitro studies aimed at understanding the role of ROR γ in immune regulation and for the preclinical evaluation of potential therapeutic agents. These application notes provide comprehensive guidelines for the use of **SR1555 hydrochloride** in cell culture, including recommended working concentrations, detailed experimental protocols, and a summary of its molecular interactions.

Introduction to SR1555 Hydrochloride

SR1555 hydrochloride is the hydrochloride salt form of SR1555. It selectively binds to the ligand-binding domain of ROR γ , leading to the inhibition of its transcriptional activity. This inhibitory action has significant downstream effects on the immune system, primarily by suppressing the differentiation and pro-inflammatory functions of Th17 cells while promoting the development of regulatory T (Treg) cells. This dual activity makes **SR1555 hydrochloride** a compound of high interest for research in areas such as rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease.

Properties of SR1555 Hydrochloride

A summary of the key properties of **SR1555 hydrochloride** is presented in the table below.

Property	Value	Reference
Target	Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ)	[1][2]
IC ₅₀	~1.0 - 1.5 μM	[1][2]
Molecular Formula	C ₂₂ H ₂₂ F ₆ N ₂ O ₂ · HCl	
Molecular Weight	496.9 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO	
Storage	Store at -20°C as a solid or in solution.	

Recommended Cell Culture Conditions

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of **SR1555 hydrochloride** in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution:

- Weigh out a precise amount of **SR1555 hydrochloride** powder.
- Calculate the required volume of DMSO to achieve a 10 mM concentration using the molecular weight (496.9 g/mol).
- Add the calculated volume of DMSO to the powder.
- Gently vortex or sonicate until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C.

Working Concentrations

The optimal working concentration of **SR1555 hydrochloride** will vary depending on the cell type and the specific experimental goals. Based on available literature, a concentration of 10 µM has been shown to be effective in inhibiting IL-17A gene expression in EL4 cells and suppressing Th17 differentiation in murine splenocytes. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 1 µM to 20 µM is suggested for initial experiments.

Experimental Protocols

In Vitro Th17 Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of **SR1555 hydrochloride**.

Materials:

- Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- Anti-CD3 and Anti-CD28 antibodies
- Recombinant human/mouse IL-6
- Recombinant human/mouse TGF-β1
- Recombinant human/mouse IL-23 (optional, for stabilization)
- **SR1555 hydrochloride** stock solution (10 mM in DMSO)
- DMSO (vehicle control)
- 96-well cell culture plates

Procedure:

- Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
- Wash the plate twice with sterile PBS to remove unbound antibody.
- Seed naive CD4⁺ T cells at a density of 1-2 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.
- Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well.
- Prepare the Th17 differentiation cocktail containing IL-6 (e.g., 20 ng/mL) and TGF-β1 (e.g., 1-5 ng/mL) in complete medium.
- Prepare serial dilutions of **SR1555 hydrochloride** in the Th17 differentiation cocktail. Also, prepare a vehicle control with the same final concentration of DMSO.
- Add 100 µL of the respective treatment or control cocktail to the wells.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.
- After incubation, cells can be analyzed for Th17 markers such as IL-17A expression by intracellular flow cytometry or ELISA of the supernatant.

In Vitro Treg Differentiation Assay

This protocol outlines the differentiation of naive CD4⁺ T cells into Treg cells and the evaluation of the potentiating effect of **SR1555 hydrochloride**.

Materials:

- Naive CD4⁺ T cells
- Complete RPMI-1640 medium
- Anti-CD3 and Anti-CD28 antibodies
- Recombinant human/mouse IL-2

- Recombinant human/mouse TGF- β 1
- **SR1555 hydrochloride** stock solution (10 mM in DMSO)
- DMSO (vehicle control)
- 96-well cell culture plates

Procedure:

- Follow steps 1-3 from the Th17 differentiation protocol.
- Prepare the Treg differentiation cocktail containing IL-2 (e.g., 10 ng/mL) and TGF- β 1 (e.g., 5 ng/mL) in complete medium.
- Prepare serial dilutions of **SR1555 hydrochloride** in the Treg differentiation cocktail, along with a vehicle control.
- Add 100 μ L of the treatment or control cocktail to the wells.
- Incubate the plate for 3-5 days at 37°C and 5% CO₂.
- Analyze the cells for Treg markers, primarily the expression of the transcription factor Foxp3 by intracellular flow cytometry.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of **SR1555 hydrochloride** on a chosen cell line.

Materials:

- Cell line of interest
- Complete cell culture medium
- **SR1555 hydrochloride** stock solution (10 mM in DMSO)
- DMSO (vehicle control)

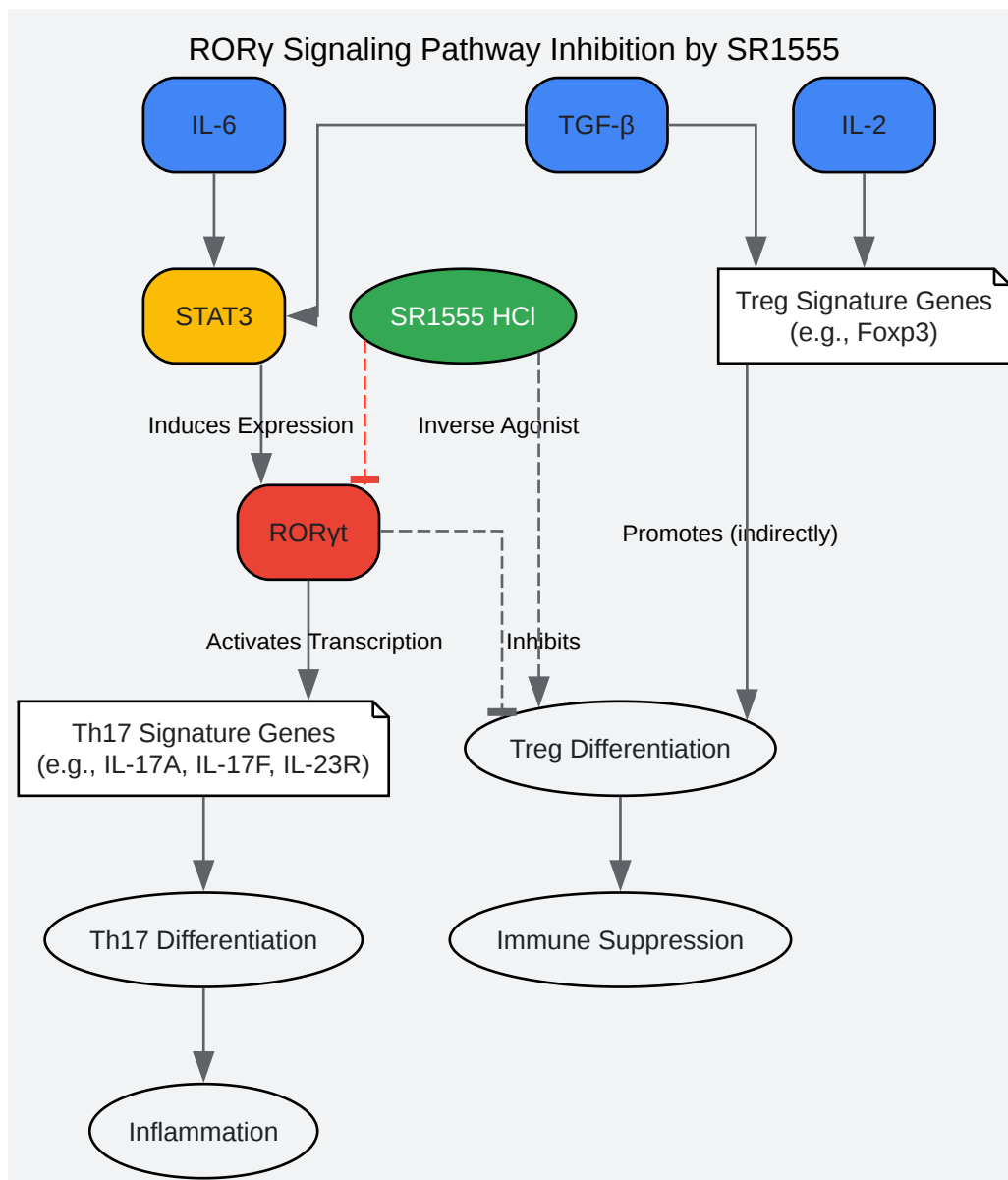
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates

Procedure:

- Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium and allow them to adhere overnight.
- Prepare serial dilutions of **SR1555 hydrochloride** in complete medium. Include a vehicle control with the highest concentration of DMSO used.
- Remove the overnight culture medium and add 100 μ L of the prepared drug dilutions or control medium to the respective wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate for at least 1 hour at room temperature with gentle shaking, protected from light.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

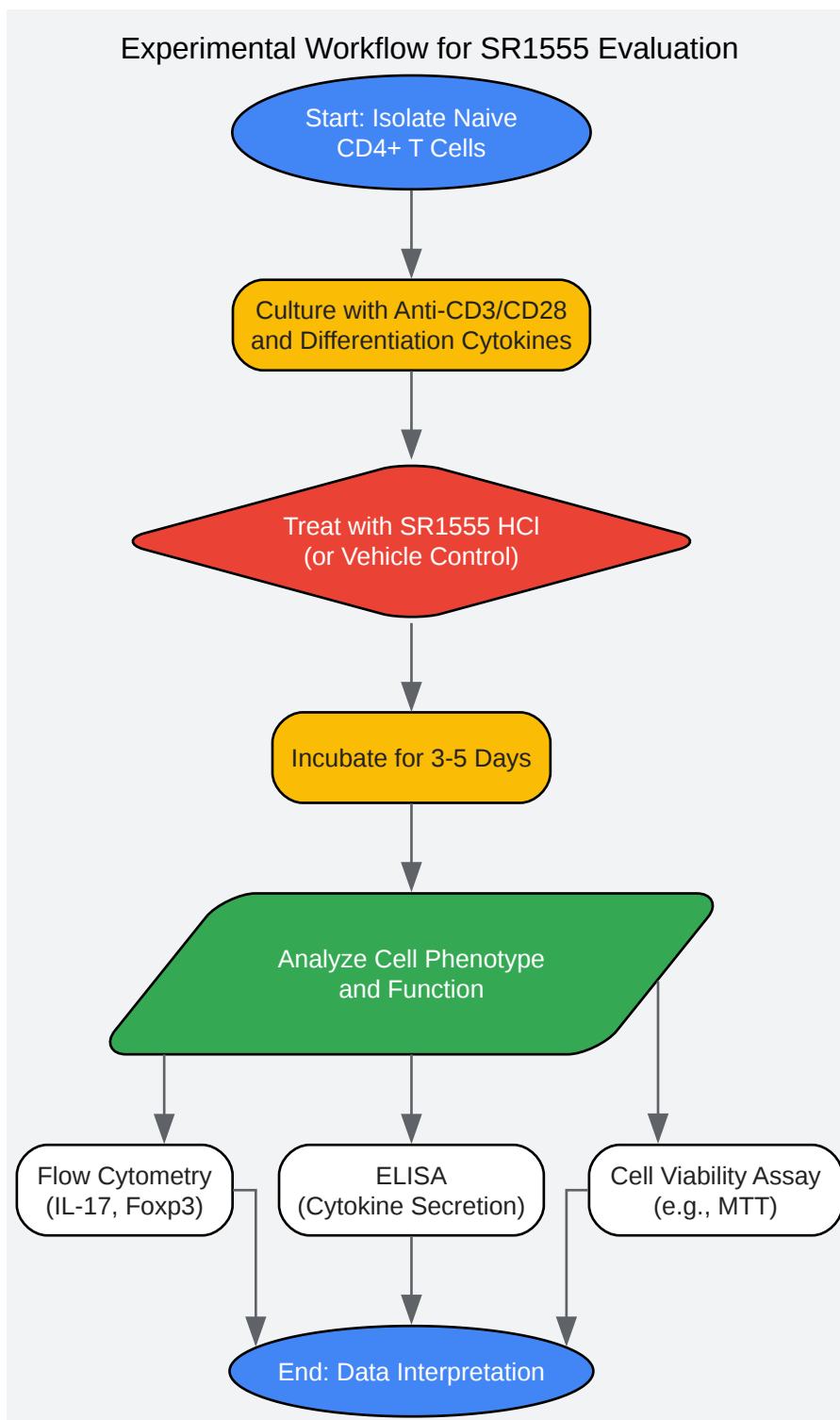
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway affected by **SR1555 hydrochloride** and a typical experimental workflow for its evaluation.



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Caption: Inhibition of the ROR γ signaling pathway by **SR1555 hydrochloride**.



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Caption: A typical experimental workflow for evaluating **SR1555 hydrochloride**.

Troubleshooting and Safety Precautions

- Low Efficacy: If **SR1555 hydrochloride** does not produce the expected inhibitory effect, consider the following:
 - Verify the concentration and integrity of the compound.
 - Optimize the working concentration through a dose-response experiment.
 - Ensure the purity of the isolated naive T cells.
 - Confirm the bioactivity of the cytokines used for differentiation.
- Cell Toxicity: If significant cell death is observed at the desired working concentration, perform a cytotoxicity assay (as described in section 4.3) to determine the CC₅₀ (50% cytotoxic concentration). Use concentrations well below the CC₅₀ for functional assays.
- Safety: **SR1555 hydrochloride** is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

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References

- 1. researchgate.net [researchgate.net]
- 2. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
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